2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine - 1394041-35-0

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine

Catalog Number: EVT-1721125
CAS Number: 1394041-35-0
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound is currently in early clinical development [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those containing the T790M mutation []. This compound shows high potency and specificity for the double mutant EGFRs (L858R/T790M, Del/T790M) with minimal activity against wild-type EGFR [].

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome []. This compound exhibits improved selectivity for GR compared to the non-selective antagonist mifepristone, potentially leading to fewer side effects [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. This compound exhibits desirable pharmacokinetic properties and demonstrates significant antitumor activity in preclinical models [].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a highly potent and selective irreversible inhibitor targeting oncogenic EGFR mutants, designed to overcome resistance mechanisms associated with first-generation EGFR inhibitors []. This compound displays strong activity against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR []. Currently, PF-06747775 is undergoing phase-I clinical trials for treating EGFR-driven non-small cell lung cancer [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 represents a novel dual c-Met/Ron kinase inhibitor with preferential binding to the activated kinase conformation []. This compound demonstrates complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model and exhibits equal potency against a panel of oncogenic activating mutations of c-Met []. This characteristic distinguishes MK-8033 from other c-Met inhibitors, which may lack preferential binding to the active kinase conformation [].

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor []. This compound shows promising preclinical pharmacokinetic properties and enhanced antitumor activity when used in combination with the approved EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft NCI-H1975 model [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor []. This compound exhibits good plasma exposure and sufficient blood-brain barrier penetration in rats, supporting its potential as a treatment for schizophrenia [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor specifically designed for topical ocular delivery []. This compound shows promise as a therapy for neovascular age-related macular degeneration, demonstrating potency and efficacy in rodent choroidal neovascularization (CNV) models, limited systemic exposure after topical ocular administration, and an acceptable rabbit ocular pharmacokinetic profile [].

[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)

  • Compound Description: CH5183284/Debio 1347 is an orally bioavailable and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3 []. This compound exhibits antitumor activity against cancer cell lines with genetically altered FGFRs both in vitro and in vivo, making it a potential new anticancer agent [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with an IC50 of 1.8 nM []. It displays good plasma exposure and brain penetration in rats, showing significant effects in rodent models of schizophrenia without undesirable central nervous system side effects [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors []. It shows promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT keratinocyte apoptosis []. Hu7691 has received Investigational New Drug (IND) application approval from the National Medical Products Administration (NMPA) [].
  • Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) []. It exhibits favorable lipophilicity and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging studies [].

Properties

CAS Number

1394041-35-0

Product Name

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine

IUPAC Name

2-methyl-2-(1-methylpyrazol-4-yl)morpholine

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-9(7-10-3-4-13-9)8-5-11-12(2)6-8/h5-6,10H,3-4,7H2,1-2H3

InChI Key

QZKNQIWHWNZUPG-UHFFFAOYSA-N

SMILES

CC1(CNCCO1)C2=CN(N=C2)C

Canonical SMILES

CC1(CNCCO1)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.